1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

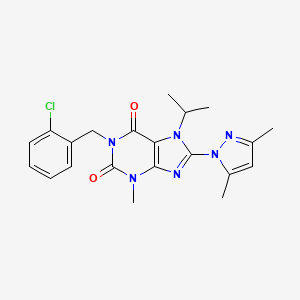

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic core structure modified with diverse substituents. The molecule features:

- A 3,5-dimethylpyrazol-1-yl group at position 8, a heterocyclic moiety known for modulating solubility and binding specificity.

- 7-Isopropyl and 3-methyl groups, which influence steric hindrance and metabolic stability.

Purine-dione derivatives are often explored as kinase inhibitors or adenosine receptor modulators due to their structural mimicry of ATP.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O2/c1-12(2)27-17-18(23-20(27)28-14(4)10-13(3)24-28)25(5)21(30)26(19(17)29)11-15-8-6-7-9-16(15)22/h6-10,12H,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHZHRHBJSUNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 398.8 g/mol. The structure features a purine core with substitutions that may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.8 g/mol |

| CAS Number | 1014074-85-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer pathways, particularly as a Kras inhibitor.

- Receptor Modulation : It may bind to cellular receptors to modulate signaling pathways, influencing cellular responses and processes.

- Nucleic Acid Interaction : The compound can intercalate or bind to DNA/RNA, potentially affecting gene expression and cellular function.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer properties:

- Antiviral Activity : It has been studied for its potential against various viral infections. For example, derivatives of similar structures have shown efficacy against herpes simplex virus (HSV) and respiratory syncytial virus (RSV), with EC50 values ranging from 5 to 28 μM .

- Anticancer Activity : The compound's ability to inhibit Kras-related pathways suggests its potential in cancer therapy. Studies have indicated that modifications in the pyrazole ring can enhance anticancer activity by targeting specific kinases involved in tumor growth .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Anti-Tubercular Activity : A series of compounds similar in structure exhibited significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This indicates a promising avenue for further exploration in infectious disease treatment .

- Cytotoxicity Assessment : Compounds derived from this class were evaluated for cytotoxic effects on HEK-293 cells, showing low toxicity which is crucial for therapeutic applications .

Future Directions

The unique structure of this compound presents opportunities for further research:

- Targeted Drug Development : Investigating modifications to enhance selectivity and potency against specific targets could lead to new therapeutic agents.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which this compound interacts with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs (Table 1), focusing on substituent variations and their implications:

Table 1: Structural Comparison of Purine-2,6-Dione Derivatives

* Calculated using ChemDraw Professional v22.0.

Research Findings:

Substituent Effects on Binding Affinity :

- The 2-chlorobenzyl group in the target compound vs. the 2-chloro-6-fluorobenzyl group in ’s analog highlights the role of halogen placement. Fluorine’s electron-withdrawing nature may enhance dipole interactions in the latter, while chlorine in the former prioritizes hydrophobic binding .

- The 7-isopropyl group in the target compound likely increases metabolic stability compared to smaller alkyl groups (e.g., methyl), as bulkier substituents resist oxidative degradation.

Synthetic Challenges :

- The pyrazol-1-yl group at position 8 (common in both the target and ’s compound) requires regioselective coupling, as described in ’s thiophene-pyrazole synthesis. This suggests shared methodologies for heterocyclic integration .

Crystallographic Analysis: Structural data for analogs (e.g., ) may rely on tools like SHELXL for refinement (e.g., bond-length precision ±0.001 Å) and ORTEP-3 for visualization, as noted in crystallography-focused studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.